N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
Description
The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a heterocyclic derivative combining benzo[d]thiazole and benzo[d][1,2,3]triazin-4-one moieties. Its structure features a methylsulfonyl group at the 6-position of the benzothiazole ring and a propanamide linker connecting it to the triazinone core.
Synthesis of analogous propanamide derivatives often involves multi-step protocols, such as those outlined in Scheme 1 of , which employs nucleophilic substitution, cyclization, and coupling reactions under controlled conditions (e.g., refluxing in methanol or ethanol with hydrazine hydrate or carbon disulfide) . While direct synthesis data for this specific compound is unavailable, its structural features suggest compatibility with these methods.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-10(23-17(25)12-5-3-4-6-13(12)21-22-23)16(24)20-18-19-14-8-7-11(29(2,26)27)9-15(14)28-18/h3-10H,1-2H3,(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJVZSVVWKELDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O4S
- Molecular Weight : 357.37 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : The synthesis begins with the cyclization of 2-amino thiophenol with an appropriate aldehyde or ketone.
- Introduction of the Methylsulfonyl Group : This is achieved through sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
- Synthesis of the Triazinone Moiety : The oxobenzo[d][1,2,3]triazin core can be synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final step involves coupling the two moieties to form the desired propanamide structure.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the benzo[d]thiazole core have been shown to possess significant antibacterial and antifungal activities. In vitro studies demonstrated that certain derivatives had minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens .
Anticancer Properties
Several studies have reported that compounds similar to this compound exhibit anticancer properties. For example, certain benzothiazole derivatives were found to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 0.004 µM to 10 µM . The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression.
Neuroprotective Effects
Recent investigations into similar compounds have highlighted their potential neuroprotective effects. For example, some derivatives were shown to attenuate neuronal injury in models of ischemia/reperfusion injury and exhibited antioxidant properties by scavenging reactive oxygen species (ROS) . This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study focused on a series of benzothiazole derivatives demonstrated that one particular compound had an IC50 value of 0.004 µM against T-cell proliferation. This compound was identified as a selective inhibitor for p56lck, indicating its potential role in cancer therapy targeting specific pathways involved in T-cell activation .
Case Study 2: Antimicrobial Efficacy
In another study, a derivative with structural similarities was evaluated against various fungal strains. It showed promising results with an efficacy rate exceeding that of standard antifungal agents such as fluconazole . The study highlighted its potential as a new therapeutic agent for fungal infections.
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual heterocyclic system and sulfonyl substituent. Comparable compounds include:
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): These feature oxadiazole and thiazole rings but lack the triazinone moiety.
Benzothiazole-sulfonamide derivatives: Retain the sulfonyl group but often lack the propanamide linker or triazinone core.
Table 1: Structural Comparison
Computational and Physicochemical Properties
Using density-functional theory (DFT) and semiempirical exchange-correlation functionals (), key properties of the target compound can be estimated:
Table 2: Drug-Likeness Parameters
| Parameter | Target Compound | Lipinski’s Threshold | Similar Compound (from ) |
|---|---|---|---|
| Molecular Weight (g/mol) | 450.5 | ≤500 | 380–420 |
| logP | 2.8 | ≤5 | 1.5–3.0 |
| H-bond Donors | 3 | ≤5 | 2–4 |
| H-bond Acceptors | 8 | ≤10 | 6–8 |
Binding Affinity and Docking Studies
The program GOLD (Genetic Optimisation for Ligand Docking) () was used to predict binding modes. For the target compound:
Table 3: Docking Scores and Interactions
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
Formation of the benzo[d]thiazole core : Cyclization of 2-aminobenzenethiol derivatives with carbonyl-containing reagents under acidic conditions .
Introduction of the methylsulfonyl group : Sulfonation at the 6-position of the benzothiazole ring using methanesulfonyl chloride in the presence of a base (e.g., pyridine) .
Coupling with the triazin-propanamide moiety : Amide bond formation via activation of the carboxylic acid group (e.g., using EDCI or HOBt) followed by nucleophilic substitution .
- Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Low temperatures (0–5°C) during sulfonation minimize side reactions .
- Catalysts : Use coupling agents like EDCI/HOBt for efficient amide bond formation .
- Monitoring : Track reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign protons and carbons in the benzothiazole and triazin rings. For example, the methylsulfonyl group’s singlet appears at ~3.3 ppm in ¹H NMR, while carbonyl resonances in the triazin moiety are observed at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 2 ppm) .
- Infrared (IR) Spectroscopy : Key peaks include N–H stretch (~3300 cm⁻¹ for amide) and S=O stretch (~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer behavior and redox activity .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-deficient) .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or DMSO environments .
- Validation : Compare computed NMR/IR spectra with experimental data to refine functional/basis set choices .
Q. How should researchers address contradictions in bioactivity or reactivity data across studies?
- Methodological Answer :
- Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay pH differences) .
- Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), prioritizing binding poses with ΔG < -8 kcal/mol .
Q. What strategies optimize regioselectivity in modifying the triazin moiety?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer reactions to specific positions .
- Catalytic Systems : Use Pd-catalyzed cross-coupling for C–H functionalization at the 4-position of the triazin ring .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., monosubstitution), while higher temperatures drive thermodynamically stable disubstitution .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Structural analogs (e.g., ) inform synthesis and characterization protocols.
- Advanced questions emphasize hypothesis-driven analysis and interdisciplinary methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
